methyl 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate
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Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 2-benzoylamino-3-dimethylaminopropenoate, a related compound, serves as a foundational reagent for generating fused pyrimidinones from heterocyclic α-amino compounds. This process facilitates the preparation of diverse derivatives, including pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and pyrazino[1,2-a]pyrimidine, among others. These derivatives are essential for the exploration of new pharmaceuticals and materials with novel properties (Stanovnik et al., 1990).
Functionalized Derivatives Preparation
The compound has also been instrumental in the development of multifunctional compounds for the preparation of polysubstituted heterocyclic systems. This includes the synthesis of pyrroles, pyrimidines, pyridazines, and pyrazoles. Such systems are crucial for the design of compounds with potential applications in drug development and chemical biology (Pizzioli et al., 1998).
Novel Heterocyclic Compounds
Research into the synthesis of substituted imidazo[1,5-a]pyrazines illustrates the compound's role in generating functionalized derivatives with potential biological activities. These activities include antimicrobial and antifungal properties, which are critical for new therapeutic agents (Board et al., 2009).
Bioactive Molecular Solids Formation
Studies on energetic multi-component molecular solids formed with tetrafluoroterephthalic acid and various aza compounds underscore the significance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This research is vital for the development of new materials with specialized functions (Wang et al., 2014).
Biological Evaluation
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity. This highlights the compound's importance in medicinal chemistry, especially in the design of antiviral agents (Hebishy et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds with pyrazole and pyridazine moieties have been reported to exhibit a broad range of biological activities .
Mode of Action
Compounds containing pyrazole and pyridazine moieties are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
It’s worth noting that pyrazole-based compounds have been shown to have numerous practical applications, including their use in catalytic processes relating to catecholase activity .
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Properties
IUPAC Name |
methyl 2-[(6-pyrazol-1-ylpyridazine-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-24-16(23)11-5-2-3-6-12(11)18-15(22)13-7-8-14(20-19-13)21-10-4-9-17-21/h2-10H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPGTIWGOZXPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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